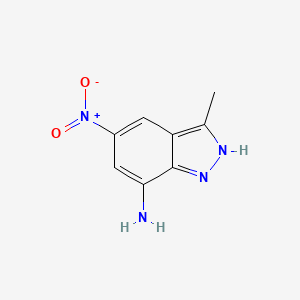

3-Methyl-5-nitro-1H-indazol-7-amine

Description

Significance of Indazole Scaffold in Heterocyclic Chemistry

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govchemicalbook.com The unique electronic structure and the presence of two nitrogen atoms allow for a wide range of functionalization, making the indazole nucleus a versatile building block for the synthesis of complex molecules. austinpublishinggroup.comnih.gov This structural versatility is a key reason for its significance, enabling the creation of a vast library of derivatives with diverse physicochemical properties and biological activities. nih.govresearchgate.net

The indazole scaffold is a core component of numerous compounds that have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govnih.govnih.gov Its ability to act as a bioisostere for other important biological motifs, such as purines, further enhances its value in drug design. The planarity of the indazole system also allows for effective interaction with biological targets like enzymes and receptors through various non-covalent interactions. nih.gov

Historical Development and Current Research Trends for Indazole Derivatives

The first synthesis of indazole was reported by Emil Fischer in 1883. chemicalbook.com Since then, the chemistry of indazoles has evolved significantly, with the development of numerous synthetic methodologies to construct and functionalize the indazole ring system. nih.govaustinpublishinggroup.com Early methods often involved intramolecular cyclization reactions of appropriately substituted benzene derivatives.

Current research in indazole chemistry is largely driven by the quest for new therapeutic agents. researchgate.netnih.gov A significant trend is the development of indazole-based kinase inhibitors for cancer therapy. nih.gov Drugs like pazopanib, axitinib, and niraparib, all of which contain an indazole core, are commercially available for treating various cancers. nih.gov Research is also focused on creating indazole derivatives as inhibitors of other enzymes, such as nitric oxide synthase, and as ligands for various receptors. wikipedia.org The development of efficient and regioselective synthetic methods, including one-pot and flow-reactor syntheses, remains an active area of investigation to facilitate the rapid generation of diverse indazole libraries for high-throughput screening. nih.gov

Overview of 3-Methyl-5-nitro-1H-indazol-7-amine within Indazole Derivatives Research

This compound (CAS No. 647853-25-6) is a specific derivative of the indazole family. bldpharm.comguidechem.comlookchem.cnchemblink.com While extensive research has been conducted on the broader class of indazole derivatives, detailed studies specifically focusing on this compound are limited in publicly available literature. However, its structure, featuring a methyl group at the 3-position, a nitro group at the 5-position, and an amine group at the 7-position, suggests its potential as an intermediate in the synthesis of more complex molecules and as a candidate for biological screening. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring, along with the methyl group on the pyrazole ring, creates a unique electronic and steric profile that could lead to interesting chemical reactivity and biological activity.

Structure

3D Structure

Propriétés

Numéro CAS |

647853-25-6 |

|---|---|

Formule moléculaire |

C8H8N4O2 |

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

3-methyl-5-nitro-2H-indazol-7-amine |

InChI |

InChI=1S/C8H8N4O2/c1-4-6-2-5(12(13)14)3-7(9)8(6)11-10-4/h2-3H,9H2,1H3,(H,10,11) |

Clé InChI |

LQFKGBKRZQEICA-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |

SMILES canonique |

CC1=C2C=C(C=C(C2=NN1)N)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 Nitro 1h Indazol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei environments. For 3-Methyl-5-nitro-1H-indazol-7-amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for complete structural assignment.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

While specific experimental ¹H NMR data for this compound is not widely available in published literature, the expected proton signals can be predicted based on its molecular structure. The analysis would identify all unique proton environments in the molecule.

The structure of this compound contains several distinct types of protons: those of the methyl group, the aromatic ring, the amine group, and the indazole N-H. Each of these would produce a signal in the ¹H NMR spectrum with a characteristic chemical shift (δ) and multiplicity.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Multiplicity | Expected Chemical Shift (ppm) Region |

|---|---|---|

| C3-CH₃ | Singlet | ~2.5 |

| H4 | Doublet | Aromatic region (~7.0-8.5) |

| H6 | Doublet | Aromatic region (~7.0-8.5) |

| 7-NH₂ | Broad Singlet | Variable, downfield |

The methyl group (C3-CH₃) protons are expected to appear as a singlet, as they are not coupled to any adjacent protons. The two protons on the benzene (B151609) ring portion of the indazole (H4 and H6) would likely appear as doublets, coupling with each other. The amine (NH₂) and indazole NH protons typically appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts

Similar to the proton NMR data, specific experimental ¹³C NMR data is not readily found in public databases. However, a ¹³C NMR spectrum would be essential to confirm the carbon framework of the molecule. The spectrum would show a distinct signal for each of the eight unique carbon atoms in the structure.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. The presence of the nitro group and the nitrogen atoms of the indazole ring would significantly affect the shifts of the aromatic carbons.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (ppm) Region |

|---|---|

| C3-C H₃ | Aliphatic (~10-20) |

| C3 | Aromatic/Heterocyclic (~140-150) |

| C3a | Aromatic/Heterocyclic (~120-140) |

| C4 | Aromatic/Heterocyclic (~110-125) |

| C5 | Aromatic/Heterocyclic (deshielded by NO₂) |

| C6 | Aromatic/Heterocyclic (~110-125) |

| C7 | Aromatic/Heterocyclic (shielded by NH₂) |

Multinuclear (e.g., ¹⁴N, ¹⁵N) NMR for Nitrogen Environments

Nitrogen NMR spectroscopy, particularly using the ¹⁵N isotope, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, which contains four distinct nitrogen atoms (two in the indazole ring, one in the amine group, and one in the nitro group), ¹⁵N NMR would provide invaluable data for characterization.

Each nitrogen atom would give a separate signal, and the chemical shifts would be highly characteristic of their specific functional group:

Indazole Nitrogens (N1 and N2): Their shifts would confirm the heterocyclic ring structure.

Amine Nitrogen (-NH₂): The signal would appear in the typical range for an aromatic amine.

Nitro Nitrogen (-NO₂): This signal would be found significantly downfield, which is characteristic of nitro groups.

While experimentally challenging due to lower sensitivity and abundance of ¹⁵N, this technique offers unambiguous confirmation of the nitrogen environments within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. For this compound, a key correlation would be observed between the aromatic protons H4 and H6, confirming their adjacent positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methyl proton singlet to the methyl carbon signal and the H4/H6 proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be useful in confirming stereochemistry and conformation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Molecular Weight Determination and Elemental Composition

The molecular formula for this compound is C₈H₈N₄O₂. This gives a calculated molecular weight (monoisotopic mass) of approximately 192.06 Da.

Fragmentation Patterns for Structural Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns upon ionization. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group and other functionalities. For nitro compounds, common fragmentation pathways include the loss of NO (30 Da) and NO2 (46 Da). nih.govyoutube.com The fragmentation of the indazole ring itself can also contribute to the observed spectrum. The presence of the methyl and amine groups will further influence the fragmentation, potentially leading to the loss of a methyl radical (CH3, 15 Da) or ammonia (B1221849) (NH3, 17 Da).

A detailed analysis of the fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomeric structures. The relative abundance of the fragment ions can also provide insights into the stability of different parts of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Mass Loss (Da) | Predicted m/z | Identity of Lost Neutral Fragment |

| [M - NO]+ | 30 | [M - 30]+ | Nitric oxide |

| [M - NO2]+ | 46 | [M - 46]+ | Nitrogen dioxide |

| [M - CH3]+ | 15 | [M - 15]+ | Methyl radical |

| [M - NH2]+ | 16 | [M - 16]+ | Amino radical |

Note: This table represents potential primary fragmentation pathways. Further sequential fragmentation can and is likely to occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent amine, nitro, and aromatic functionalities.

The primary amine (NH2) group will typically show two distinct N-H stretching vibrations in the region of 3500-3300 cm-1, corresponding to asymmetric and symmetric stretching modes. youtube.com Additionally, an N-H bending (scissoring) vibration is expected around 1650-1580 cm-1. youtube.com

The nitro (NO2) group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1560-1500 cm-1 and a symmetric stretching vibration in the 1360-1320 cm-1 range. mdpi.com The aromatic C-H stretching vibrations will appear above 3000 cm-1, while the C=C stretching vibrations of the indazole ring system will be observed in the 1600-1450 cm-1 region. The C-N stretching vibrations of the amine group and the indazole ring are expected in the 1340-1265 cm-1 range for aromatic amines. youtube.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-N | Stretch | 1340 - 1265 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions.

The indazole ring system, being aromatic, will have strong π→π* transitions. The presence of the nitro group, a strong chromophore, and the auxochromic amine group will significantly influence the spectrum, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Nitroaromatic compounds typically exhibit strong absorptions. rsc.org For instance, the UV-Vis spectra of nitroimidazole antibiotics show characteristic absorption bands. researchgate.net The specific positions and intensities of the absorption bands are sensitive to the solvent polarity.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the planarity of the indazole ring system and reveal the orientation of the methyl, nitro, and amine substituents. mdpi.commdpi.com Intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, as well as π-π stacking between the aromatic rings, would be elucidated. mdpi.com These interactions are crucial in determining the packing of the molecules in the crystal lattice. The crystal system, space group, and unit cell dimensions would also be determined. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

Note: The actual values for these parameters can only be obtained through experimental X-ray diffraction analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study its decomposition pattern.

For this compound, the TGA curve would show the temperature at which the compound begins to decompose. The presence of the nitro group suggests that the compound may be thermally sensitive and could decompose exothermically. researchgate.net The TGA profile would reveal the onset temperature of decomposition and the percentage of mass loss at different stages. The decomposition of nitro-substituted imidazole (B134444) derivatives has been studied to assess their thermal stability. nih.gov The residue remaining at the end of the analysis can also provide information about the decomposition products.

Computational Chemistry and Theoretical Studies on 3 Methyl 5 Nitro 1h Indazol 7 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to predict the behavior of molecules at the electronic level. For complex heterocyclic systems like 3-Methyl-5-nitro-1H-indazol-7-amine, these methods are invaluable.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for related indazole derivatives. nih.govniscpr.res.in

Typically, a functional such as B3LYP is paired with a basis set like 6-311++G** or 6-31G to perform these calculations. niscpr.res.intandfonline.com The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the configuration with the minimum energy. This optimized geometry provides accurate data on bond lengths, bond angles, and dihedral angles. For instance, in a study on a related 5-nitro-1-H-indazole derivative, DFT calculations at the B3LYP/6-311++G** level were used to determine its stable conformers. tandfonline.com Such calculations would reveal the precise spatial orientation of the methyl, nitro, and amine groups on the indazole core of this compound.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indazole Ring (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific data for this compound is not available in the cited results.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| C7-N (Amine) Bond Length | ~1.38 Å |

| C5-N (Nitro) Bond Length | ~1.47 Å |

| C3-C (Methyl) Bond Length | ~1.50 Å |

| N1-C7a-C7 Angle | ~110° |

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers significantly influences the compound's chemical reactivity and biological activity. nih.gov

Quantum chemical calculations are crucial for determining which tautomer is more stable. For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H form by approximately 15-20 kJ·mol⁻¹. nih.govacs.org Similar computational studies on substituted benzotriazoles, which are structurally related, also show that the 1H tautomer is the most energetically favorable form. nih.gov By applying methods like the M06-2X functional or DLPNO-CCSD(T), researchers can calculate the gas-phase enthalpies of formation for both the 1H and 2H forms of this compound. nih.gov These calculations consistently predict that the 1H-tautomer is the predominant and more stable form. nih.gov

Table 2: Calculated Relative Stabilities of Indazole Tautomers (Illustrative) Based on general findings for indazole derivatives.

| Tautomer | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|

| 1H-Indazole | 0.0 | More Stable |

| 2H-Indazole | +15 to +20 | Less Stable |

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ). nih.govimist.ma This technique is particularly useful for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data. researchgate.net

For nitro-indazole derivatives, DFT calculations using the GIAO method at the B3LYP/6-311++G(d,p) level have shown excellent agreement with experimental ¹H and ¹³C NMR data. nih.govacs.org The process involves first optimizing the molecular geometry and then performing the GIAO calculation on that stable structure. researchgate.net The calculated absolute shieldings are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). imist.ma Studies on 1-methyl-nitro-indazoles demonstrate that the electron-withdrawing effect of the nitro group causes a downfield shift in the signals of nearby protons and carbons, a trend that GIAO calculations can accurately predict. arpgweb.com This method could be applied to this compound to predict its full ¹H and ¹³C NMR spectra, aiding in its structural elucidation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. nih.govresearchgate.net Green represents areas with a neutral potential. nih.gov

For a molecule like this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for electrophilic attack or hydrogen bonding. nih.govwalisongo.ac.id Conversely, the hydrogen atoms of the amine group (NH₂) and the indazole NH would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov The MEP can be calculated using DFT methods and provides a visual guide to the molecule's reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). taylorandfrancis.comyoutube.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, and the energy of the LUMO (E_LUMO) is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. niscpr.res.in A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For nitro-substituted aromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of both the HOMO and LUMO. taylorandfrancis.com FMO analysis for this compound would provide quantitative measures of its electronic properties and reactivity tendencies. numberanalytics.com

Table 3: Representative FMO Data for a Nitro-Aromatic Compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.com

Indazole derivatives are known to be potent inhibitors of various protein kinases. derpharmachemica.com In a molecular docking simulation, this compound would be placed into the active site of a target protein, such as Leishmania infantum trypanothione (B104310) reductase or a cancer-related protein like MDM2. nih.govresearchgate.net The simulation software, like AutoDock, calculates the binding energy (or docking score) for various binding poses. nih.gov A lower binding energy indicates a more favorable and stable interaction. nih.gov The results also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. derpharmachemica.comelsevierpure.com For example, docking studies on similar nitroimidazole derivatives have shown that the nitro and amine groups are often crucial for forming key hydrogen bonds with receptor sites. researchgate.netnih.gov

Table 4: Illustrative Molecular Docking Results for an Indazole Derivative

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Trypanothione Reductase (2JK6) | -7.5 | ARG287, TYR198 | Hydrogen Bond |

| VAL57, TRP21 | Hydrophobic | ||

| MDM2 (1RV1) | -8.2 | GLN72, HIS73 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For a compound like this compound, MD simulations could provide detailed insights into its conformational dynamics, its interaction with biological macromolecules such as proteins or nucleic acids, and its behavior in different solvent environments.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic behavior of the system over time. This can reveal stable conformations of the molecule, the flexibility of different parts of the structure, and the nature of intermolecular interactions.

A study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors utilized MD simulations to understand the stability of the most potent compound within the active site of the HIF-1α protein. nih.gov The simulation showed that the compound maintained a stable conformation and established key interactions with amino acid residues in the active site, providing a rationale for its high binding affinity. nih.gov Similarly, MD simulations have been employed to assess the stability of 1H-indazole analogs within the active site of the Cyclooxygenase-2 (COX-2) enzyme, identifying key binding interactions and affirming the potential of these compounds as anti-inflammatory agents.

For this compound, an MD simulation could be designed to study its interaction with a target protein of interest. The simulation would track the trajectory of the compound within the protein's binding pocket, calculating parameters such as root-mean-square deviation (RMSD) to assess stability and identifying key hydrogen bonds and hydrophobic interactions.

Table 1: Representative Parameters of an MD Simulation for an Indazole Derivative

| Parameter | Description | Typical Value/Finding |

| System | The molecule and its environment | Indazole derivative in a water box with counter-ions |

| Force Field | The set of equations and parameters used to describe the potential energy of the system | AMBER, CHARMM, or GROMOS |

| Simulation Time | The duration of the simulation | 100 nanoseconds |

| Key Analysis | The primary metrics used to interpret the simulation | RMSD, RMSF, hydrogen bond analysis, interaction energy |

| Outcome | The main conclusion drawn from the simulation | The compound remains stably bound in the active site, forming persistent hydrogen bonds with specific residues. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by identifying molecular descriptors that are statistically correlated with the activity of the compounds. For derivatives of this compound, a QSAR study could be invaluable for predicting the biological activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The process of developing a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors led to the development of a model that could explain the variance in inhibitory activity based on steric and electrostatic fields. nih.gov The contour maps generated from this study provided a visual representation of the regions around the indazole scaffold where bulky or electron-withdrawing groups would be favorable or unfavorable for activity, offering a clear guide for structural modification. nih.gov

Similarly, QSAR studies on nitroimidazole derivatives have been used to develop models that predict their antiproliferative activity. nih.gov These models have demonstrated good correlation between predicted and experimental activity, aiding in the design of new compounds with enhanced potency. nih.gov

For derivatives of this compound, a QSAR study could identify key structural features that influence a particular biological activity. For instance, the model might reveal that the position and nature of substituents on the indazole ring are critical for activity.

Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Indazole Derivatives

| Statistical Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 |

| pred_r² | Predictive correlation coefficient for the external test set | > 0.5 |

| F-value | F-test statistic | High value indicating statistical significance |

| p-value | Probability value | < 0.05 |

These values are representative of a statistically robust QSAR model.

Reactivity and Mechanistic Investigations of 3 Methyl 5 Nitro 1h Indazol 7 Amine

The chemical reactivity of 3-Methyl-5-nitro-1H-indazol-7-amine is characterized by the distinct functionalities present on its bicyclic core: a nitro group and an amine group attached to the benzene (B151609) portion of the indazole ring, and a methyl group on the pyrazole (B372694) ring. The electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group governs the reactivity of the aromatic ring and the respective functional groups. This article explores the key chemical transformations of the nitro and amine moieties.

Preclinical Biological Activity and Molecular Mechanisms of 3 Methyl 5 Nitro 1h Indazol 7 Amine and Its Derivatives

Molecular Mechanisms of Anticancer Activities

Indazole derivatives are recognized for their potential as anticancer agents, acting through various molecular pathways.

Inhibition of Kinases (e.g., MAPK1, PDK1)

The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment, which allows it to interact with the hinge region of various kinases, such as tyrosine kinases nih.gov. The introduction of different substituted groups at various positions on the indazole ring can influence the compound's ability to target specific kinases, including those involved in cancer cell signaling pathways nih.gov. While direct inhibition of MAPK1 or PDK1 by 3-Methyl-5-nitro-1H-indazol-7-amine has not been reported, the general scaffold suggests potential kinase inhibitory activity.

Cell Cycle Modulation and Arrest Mechanisms

Certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to induce a marked increase of cells in the G0-G1 phase of the cell cycle nih.gov. This cell cycle arrest is a common mechanism for anticancer compounds, preventing the proliferation of malignant cells. For instance, one study on a series of indazole derivatives found that a particularly effective compound likely affects apoptosis and the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway nih.gov.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment nih.govnih.gov. Inhibition of IDO1 can restore T-cell-mediated anti-tumor immune responses plos.orgresearchgate.net. While various compounds are being investigated as IDO1 inhibitors, there is currently no specific data linking this compound to the suppression of IDO1.

Anti-Proliferative Effects in Cancer Cell Lines

Numerous studies have demonstrated the anti-proliferative activity of indazole derivatives against a panel of human cancer cell lines. For example, a series of 3,5-disubstituted indazole derivatives showed varied inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells nih.gov. The anti-proliferative potential of these compounds is often structure-dependent, with different substituents on the indazole ring affecting their potency against specific cell lines nih.govmdpi.comresearchgate.net.

Table 1: Examples of Anti-Proliferative Activity of Indazole Derivatives in Human Cancer Cell Lines This table is illustrative of the activity of the indazole class of compounds and does not represent data for this compound.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Piperazine-indazole derivatives | K562 (Chronic Myeloid Leukemia) | Significant antiproliferative activity |

| N-phenyl-1H-indazole-1-carboxamides | Full NCI tumor cell lines panel | GI50 values in the 0.041-33.6 μM range |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular, Antichagasic)

The presence of a nitro group on an aromatic ring is a common feature in many antimicrobial agents encyclopedia.pub. This functional group is often crucial for the compound's biological activity.

Mechanisms of Action against Microbial Pathogens

Nitroaromatic compounds often exert their antimicrobial effects through a mechanism involving the reduction of the nitro group within the microbial cell encyclopedia.pub. This reduction process can generate toxic intermediates, such as nitroso and superoxide radical species. These reactive species can then cause cellular damage, for example by covalently binding to DNA, leading to cell death encyclopedia.pub. This general mechanism is observed in well-known nitro-containing drugs like metronidazole encyclopedia.pub.

Derivatives of 5-nitroimidazole have shown significant activity against both Gram-positive and Gram-negative bacteria researchgate.net. Similarly, certain 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity, demonstrating that the nitro-indazole scaffold can serve as a basis for developing antiparasitic agents nih.gov. However, specific studies on the antibacterial, antifungal, antiviral, antitubercular, or antichagasic activities of this compound are not available.

Anti-inflammatory and Analgesic Mechanisms

The indazole scaffold is a core component of various compounds recognized for their significant anti-inflammatory and analgesic properties. researchgate.netresearchgate.net Derivatives of indazole have been shown to exhibit these effects through multiple mechanisms, often involving the modulation of key inflammatory pathways. Research indicates that the anti-inflammatory action of indazole derivatives may be linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are mediators of inflammation and pain. nih.gov

Studies on various indazole derivatives have demonstrated a concentration-dependent inhibition of COX-2. nih.gov For example, 5-aminoindazole and 6-nitroindazole have shown significant inhibitory activity against COX-2, with IC50 values of 12.32 μM and 19.22 μM, respectively. nih.gov This suggests that inhibition of the cyclooxygenase pathway is a primary mechanism for the anti-inflammatory effects observed with these compounds. nih.gov

Furthermore, the anti-inflammatory effects of indazole derivatives are also attributed to their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Indazole and 5-aminoindazole have been found to inhibit TNF-α with IC50 values of 220.11 μM and 230.19 μM, respectively. nih.gov Similarly, these compounds, along with 6-nitroindazole, demonstrated potent inhibition of IL-1β. nih.gov The analgesic effects of certain indazole derivatives, particularly in inflammatory pain models, further support the link between their anti-inflammatory and pain-relieving activities. nih.govnih.gov

A significant mechanism underlying the biological activity of nitro-indazole derivatives is the inhibition of nitric oxide synthase (NOS) enzymes. researchgate.netnih.gov Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by three main NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov

7-Nitroindazole (7-NI), a compound structurally related to this compound, is a well-characterized and selective inhibitor of nNOS. nih.govbiotium.com The antinociceptive (pain-relieving) effects of 7-NI and other nitro-indazoles are strongly correlated with the inhibition of nNOS in the brain. nih.gov Studies have shown that 7-NI produces dose-related antinociception in various animal models of pain. nih.gov This effect is directly linked to the inhibition of central NOS activity, as the time course of pain relief matches the period of maximum NOS inhibition in the brain. nih.gov

While 7-NI is most noted for its selectivity towards nNOS, other nitro-indazole derivatives also exhibit inhibitory effects on NOS. nih.gov For instance, 6-nitroindazole also demonstrates antinociceptive properties, suggesting that the position of the nitro group on the indazole ring influences the inhibitory activity. nih.gov The inhibition of nNOS by compounds like 7-NI is believed to prevent excessive production of NO, which can lead to oxidative stress and neuronal damage under certain pathological conditions. nih.gov Notably, the inhibitory action of 7-NI appears to be specific to the neuronal isoform, as it does not significantly affect mean arterial pressure or the vasorelaxant effects of acetylcholine, which are processes mediated by eNOS. nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant, Antidepressant, Antioxidant, Cannabinoid Ligand Activity)

Derivatives of the indazole scaffold have been explored for a wide array of biological activities beyond anti-inflammatory and analgesic effects. nih.govresearchgate.netnih.gov

Anticonvulsant Activity: The parent indazole compound has been identified as a potential anticonvulsant. nih.gov It has shown efficacy in inhibiting seizures induced by pentylenetetrazole, electroshock, and strychnine in animal models. nih.gov The anticonvulsant profile of indazole resembles that of gabapentin and, to some extent, the sodium channel inhibitor phenytoin. nih.gov This suggests that indazole derivatives may act through multiple mechanisms to suppress seizure activity. nih.gov

Antidepressant Activity: Several reports have mentioned the potential antidepressant properties of indazole derivatives. nih.govmdpi.com This activity may be linked to the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like dopamine and serotonin. nih.gov Indazole itself has been shown to inhibit both MAO-A and MAO-B in vitro. nih.gov

Cannabinoid Ligand Activity: A significant number of indazole-3-carboxamide derivatives have been synthesized and identified as potent cannabinoid receptor agonists, binding to both CB1 and CB2 receptors. researchgate.netresearchgate.netnih.gov These synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, have been found in illicit products due to their cannabimimetic effects. researchgate.net Conversely, other research has focused on developing tetrahydroindazole derivatives as potent and peripherally selective CB1 receptor inverse agonists, which could have therapeutic applications without the psychoactive effects associated with central CB1 activation. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The biological potency and selectivity of indazole derivatives are highly dependent on the nature and position of various substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds for specific biological targets.

For instance, in the development of kinase inhibitors, the indazole moiety is often utilized as a "hinge binder" that interacts with the ATP-binding pocket of the target enzyme. nih.govtandfonline.com SAR studies on 1H-indazole-3-amine derivatives revealed that the introduction of different substituted aromatic groups at the C-5 position significantly influences their antitumor activity. nih.gov Similarly, for IDO1 enzyme inhibitors, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were found to be critical for potent inhibitory activity. nih.gov

Research on 5-nitroindazole (B105863) derivatives has shown that modifications at the N1 and C3 positions can lead to compounds with significant trichomonacidal and antichagasic activities. researchgate.net The length and nature of the alkylaminoalkyl chain at the N1 position and the type of alkoxy group at the C3 position were key determinants of biological efficacy. researchgate.net

The specific placement and chemical properties of functional groups on the indazole core are critical in determining the biological profile of the derivative.

Position of the Nitro Group: Studies on nitro derivatives of indazole have shown that the position of the nitro group is a key factor in their activity. A nitro group at the C5 or C6 position can result in measurable mutagenic activity, whereas its presence at C4 or C7 leads to weak or no activity. nih.gov In the context of NOS inhibition, both 7-nitroindazole and 6-nitroindazole exhibit antinociceptive effects, though 7-NI is generally more potent, highlighting the influence of the nitro group's location. nih.gov

Substituents on the Benzene (B151609) Ring: For indazole derivatives targeting kinases, substitutions on the benzene portion of the ring system are vital. In a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be optimal for high potency. nih.gov

Substituents at the C3 Position: The C3 position is a frequent point of modification. For novel 3-aminoindazole derivatives targeting anaplastic lymphoma kinase (ALK), substitutions on the amino group were explored to enhance potency, leading to the development of highly active compounds like entrectinib. mdpi.com

Substituents at the N1 Position: The N1 position of the pyrazole (B372694) ring is another key site for modification. In the case of synthetic cannabinoid receptor agonists, the substituent at the N1 position (e.g., a pentyl or 4-fluorobenzyl group) significantly impacts the compound's affinity for CB1 and CB2 receptors. researchgate.net

The rational design of indazole derivatives to improve their affinity and selectivity for a specific biological target involves several key principles.

A primary strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the synthesis of more potent inhibitors. nih.govresearchgate.net A common application of this is designing the indazole scaffold to act as a hinge-binding motif . In many protein kinases, the indazole's nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the ATP-binding site, effectively anchoring the inhibitor. nih.govtandfonline.com

Another principle is molecular hybridization , where the indazole core is combined with other known pharmacophores to create a new molecule with potentially enhanced or synergistic activity. nih.gov For example, creating indazole-pyrimidine hybrids has been a strategy to develop new anticancer agents, leveraging the known activities of both scaffolds. mdpi.com

Optimizing hydrophobic and electrostatic interactions is also a key design principle. This can involve adding substituents that occupy hydrophobic pockets within the target's binding site or introducing groups that can form additional hydrogen bonds or ionic interactions. For instance, the addition of a sulfonamide group to some indazole-pyrimidine derivatives led to enhanced activity, likely due to the formation of new hydrogen bonds. nih.gov The primary goal of these design strategies is to modify the therapeutic compound to improve its bioavailability and optimize its pharmacokinetic properties for greater efficacy. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The advancement of research into 3-Methyl-5-nitro-1H-indazol-7-amine is intrinsically linked to the development of efficient and versatile synthetic methodologies. While general methods for the synthesis of substituted indazoles are established, future efforts could focus on strategies tailored to the specific substitution pattern of this compound.

Key areas for exploration include:

Flow Chemistry Approaches: The use of flow reactors for the synthesis of substituted indazoles has been shown to be a general and efficient one-step method. mdpi.com Future research could adapt these flow chemistry protocols for the large-scale and controlled synthesis of this compound, potentially improving yields and reducing reaction times.

Domino and One-Pot Reactions: Efficient routes to substituted 1-aryl-1H-indazoles have been developed using one-pot domino processes. researchgate.net Investigating similar strategies for the synthesis of this compound could streamline the synthetic process, making it more atom-economical and environmentally friendly.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the indazole core would be highly valuable. This would allow for the rapid diversification of the this compound scaffold, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

A significant challenge in the synthesis of substituted indazoles can be the control of regioselectivity. For instance, direct bromination of some 3-aminoindazoles has been shown to yield undesired regioisomers. nih.gov Therefore, a crucial aspect of future synthetic work will be the development of highly regioselective reactions to ensure the precise placement of functional groups on the this compound core.

In-depth Mechanistic Elucidation of Biological Activities

While the specific biological activities of this compound are yet to be extensively reported, the broader class of nitroindazole derivatives exhibits a range of pharmacological effects, including antitumor and antiprotozoal activities. nih.gov Future research should, therefore, focus on screening this compound against a variety of biological targets to identify its potential therapeutic applications.

Once a biological activity is identified, in-depth mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level. This could involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound.

Enzyme Inhibition Studies: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, some nitroindazole derivatives are known inhibitors of nitric oxide synthase. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

A study on the mutagenic activities of nitro and methyl-nitro derivatives of indazole in Salmonella typhimurium revealed that the position of the nitro group significantly influences mutagenicity. mdpi.com This highlights the importance of understanding the metabolic activation and potential toxicity of this compound.

Rational Design of Next-Generation Indazole Analogues

The this compound scaffold provides a valuable starting point for the rational design of new and improved therapeutic agents. By systematically modifying its structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.

Future design strategies could include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with variations at the methyl, nitro, and amine positions to understand how these groups contribute to biological activity. For instance, the 3-aminoindazole moiety is a known privileged structure found in several biologically active compounds, including the potent tyrosine kinase receptor inhibitor linifanib. nih.gov

Computational Modeling and Docking: Utilizing computational tools to model the interaction of this compound and its analogues with potential biological targets. This can help in predicting binding affinities and guiding the design of more potent inhibitors.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve properties such as metabolic stability and bioavailability. For example, the nitro group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.

The discovery of a dual c-Met/Ron kinase inhibitor, MK-8033, was based on the rational design of a 5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-5-one scaffold. nih.gov A similar rational approach, leveraging structural biology and computational chemistry, could be applied to the this compound core to develop novel kinase inhibitors or other targeted therapeutics.

Exploration of Undiscovered Therapeutic and Material Science Applications

Beyond the more established areas of drug discovery, this compound and its derivatives may possess untapped potential in other therapeutic areas and in the field of material science.

Future exploratory research could investigate:

Novel Therapeutic Targets: Screening the compound against a wider range of diseases, including neglected tropical diseases, viral infections, and neurodegenerative disorders. The discovery of 5-nitroindazole (B105863) derivatives as antiprotozoal agents suggests that this class of compounds may have broad-spectrum antimicrobial activity.

Material Science Applications: The nitro group and the aromatic indazole core suggest that this compound could have interesting electronic and optical properties. Future research could explore its potential use in the development of:

Organic light-emitting diodes (OLEDs): The conjugated π-system of the indazole ring could be exploited for applications in organic electronics.

Non-linear optical (NLO) materials: The presence of electron-donating (amine) and electron-withdrawing (nitro) groups on the aromatic ring could lead to significant NLO properties.

Corrosion inhibitors: Indazole derivatives have been reported to act as corrosion inhibitors. nih.gov The specific substitution pattern of this compound could offer unique advantages in this application.

The exploration of these uncharted territories could lead to the discovery of entirely new applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Methyl-5-nitro-1H-indazol-7-amine, and how are regioselectivity challenges addressed?

- Methodological Answer : A practical approach involves hydrazine-mediated cyclization of substituted nitroarenes. For example, in related indazole syntheses, regioselectivity is controlled by optimizing reaction conditions (e.g., temperature, solvent polarity, and substituent positioning). Evidence from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights the use of sequential nitration and hydrazine cyclization under acidic conditions to favor the desired regioisomer . Additionally, protecting group strategies (e.g., methyl or trifluoroethyl groups) can direct nitro-group placement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming substituent positions. For instance, aromatic protons in similar indazoles show distinct splitting patterns (e.g., singlet for C3-methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL refinement (via programs like SHELXTL) resolves bond angles and torsional strain, particularly for nitro-group orientation .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. For example, related indazole derivatives are analyzed using a C18 column with acetonitrile/water gradients, ensuring ≥95% purity . Melting point determination and elemental analysis (C, H, N) further confirm compound identity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-substituted indazoles?

- Methodological Answer : Twinning or disordered nitro groups in crystals are addressed using SHELXL's TWIN and BASF commands. For high-resolution data, anisotropic refinement of thermal parameters improves accuracy. In cases of partial occupancy, constraints (e.g., SIMU/ISOR) stabilize refinement . Evidence from SHELXT applications shows automated space-group determination reduces initial model bias .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for indazole derivatives in enzyme inhibition studies?

- Methodological Answer :

- Enzymatic Assays : α-Glucosidase inhibition assays (IC determination) are performed using p-nitrophenyl-α-D-glucopyranoside as a substrate, with absorbance measured at 405 nm .

- DPPH Radical Scavenging : Antioxidant potential is quantified via UV-Vis spectroscopy (λ = 517 nm), comparing % inhibition against ascorbic acid controls .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) correlate nitro-group orientation with binding affinity in active sites .

Q. How are contradictions in crystallographic and spectroscopic data reconciled?

- Methodological Answer : Discrepancies between NMR-derived conformers and X-ray structures are resolved via:

- DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) identifies low-energy conformers .

- Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., nitro-group flipping) .

- Multi-Refinement : SHELXL's "L.S." command refines disorder models against high-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.